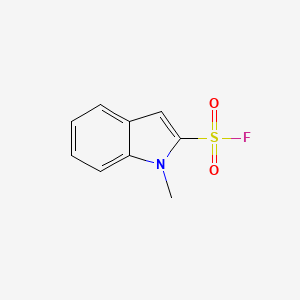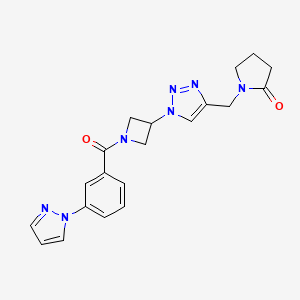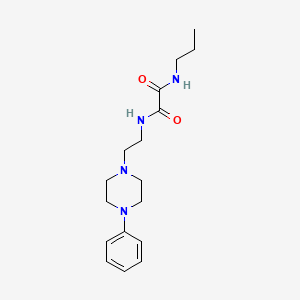
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide” is a compound that has been studied for its potential biological activities . It is a hybrid molecule designed by combining pharmacophoric elements of aminotetralin and piperazine molecular fragments derived from known dopamine receptor agonist and antagonist molecules .
Synthesis Analysis
The synthesis of such compounds involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis procedure for a similar compound involves a solution of the starting compound, triethylamine, the corresponding carboxylic acid, and PPAA in dry DMF stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of this compound is complex and is derived from the combination of aminotetralin and piperazine molecular fragments . The structure is designed to exhibit high affinity and selectivity for the D3 receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis . These reactions lead to the formation of the desired compound with the necessary pharmacophoric elements .科学的研究の応用
Anticonvulsant Activity
Research into hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, including structures related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide, has shown promising anticonvulsant activity. These compounds have been synthesized to combine the chemical fragments of known antiepileptic drugs, showing broad spectra of activity across various preclinical seizure models. For instance, specific derivatives demonstrated high protection without impairing motor coordination, indicating a superior safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Analgesic Properties
A series of N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides were evaluated for potential analgesic properties in animal models. These compounds displayed analgesic activity superior to that of ASA in the writhing test, although they were found to be unstable under certain conditions. This research suggests the potential for designing novel analgesics based on modifications of the N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide structure (Malinka et al., 2005).
Serotonin Receptor Affinity
Compounds structurally related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide have been designed to evaluate the role of linker between the triazine moiety and an aromatic substituent for serotonin 5-HT6 receptor affinity. These studies have led to the discovery of ligands with significant affinity for the 5-HT6 receptor, suggesting the potential for developing new treatments for disorders associated with this receptor (Łażewska et al., 2019).
Cardiovascular System Applications
The binding mechanism of N-phenylpiperazine derivatives to α1A-adrenoceptor was investigated using molecular docking and high-performance affinity chromatography. These studies have important implications for the development of drugs targeting diseases related to the cardiovascular system, elucidating the binding sites and forces driving the interaction of these compounds with the α1A-adrenoceptor (Zhao et al., 2015).
Antimicrobial and Antitumor Activities
Novel benzoxazole compounds with structures related to N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide demonstrated promising antimicrobial activity against P. aeruginosa, as well as significant antitumor activity in a human colon carcinoma xenograft model. These findings highlight the compound's potential in addressing infectious diseases and cancer (Temiz-Arpaci et al., 2021).
特性
IUPAC Name |
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-2-8-18-16(22)17(23)19-9-10-20-11-13-21(14-12-20)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFGLYUZCFGQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

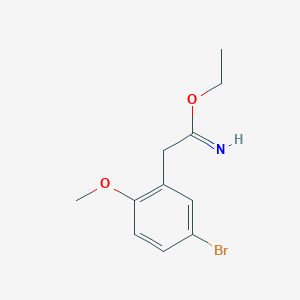
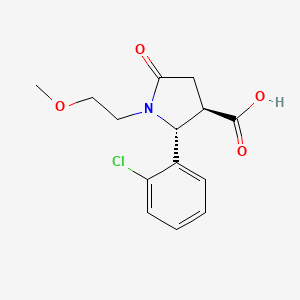
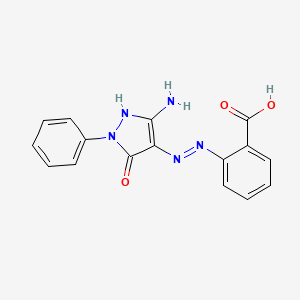
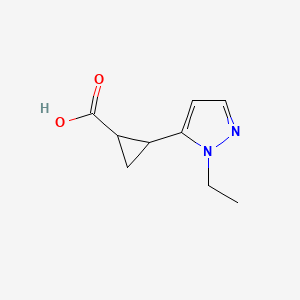
![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)
![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)
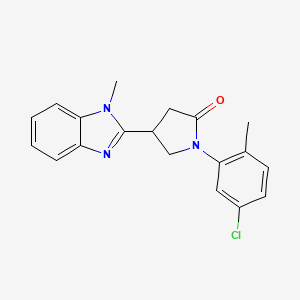
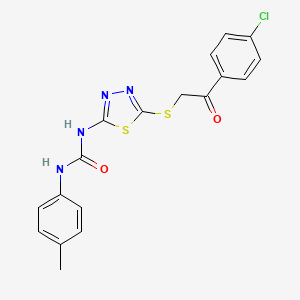
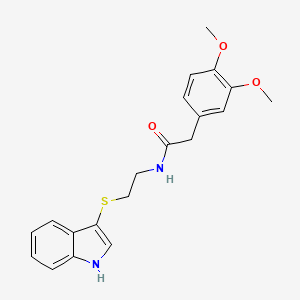
![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)
